4-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyridine
Description
4-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyridine is a heterocyclic compound that features both an imidazole and a pyridine ring
Properties
CAS No. |
57561-48-5 |
|---|---|
Molecular Formula |
C11H12N4O2S |
Molecular Weight |
264.31 g/mol |
IUPAC Name |
4-[(1-ethyl-5-nitroimidazol-2-yl)methylsulfanyl]pyridine |
InChI |
InChI=1S/C11H12N4O2S/c1-2-14-10(13-7-11(14)15(16)17)8-18-9-3-5-12-6-4-9/h3-7H,2,8H2,1H3 |
InChI Key |
VUMIVXQBPMBHND-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CN=C1CSC2=CC=NC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyridine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using methods such as the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Nitration: The imidazole ring is then nitrated to introduce the nitro group at the 5-position.
Alkylation: The ethyl group is introduced at the 1-position of the imidazole ring through an alkylation reaction.
Thioether Formation: The imidazole derivative is then reacted with a pyridine derivative to form the thioether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Halogenated Derivatives: Electrophilic substitution can introduce halogen atoms into the pyridine ring.
Scientific Research Applications
4-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Materials Science: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyridine involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
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